molecular formula C9H12ClN3O2 B6221239 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2758000-25-6

1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6221239
CAS No.: 2758000-25-6
M. Wt: 229.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, also known as 1-PPCA hydrochloride, is a heterocyclic compound with the molecular formula C7H10ClN3O2. It is an important intermediate in the synthesis of many biologically active compounds, including the anticonvulsant drug lacosamide. 1-PPCA hydrochloride is also used in the pharmaceutical industry as a starting material for the synthesis of other drugs.

Scientific Research Applications

1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride hydrochloride is widely used in the pharmaceutical industry as a starting material for the synthesis of various drugs, including the anticonvulsant drug lacosamide. It is also used in the synthesis of other biologically active compounds, such as the antibiotic cefepime and the antifungal drug itraconazole. In addition, this compound hydrochloride is used in the synthesis of various polymers, such as polyamides and polyurethanes.

Mechanism of Action

1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride hydrochloride is an intermediate in the synthesis of various biologically active compounds. It acts as a nucleophilic reagent in the formation of covalent bonds between molecules, which enables the formation of the desired compounds.
Biochemical and Physiological Effects
This compound hydrochloride is not known to have any direct biochemical or physiological effects. However, it is used as a starting material for the synthesis of various drugs, which may have biochemical or physiological effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride hydrochloride in lab experiments is its high purity and low cost. It is also easy to handle and store, making it a convenient reagent for laboratory use. However, it is important to note that this compound hydrochloride is a corrosive material and should be handled with care.

Future Directions

1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride hydrochloride has potential applications in the development of new drugs and therapeutics. In particular, it can be used in the synthesis of peptides and peptidomimetics, which can be used as anticancer drugs. In addition, this compound hydrochloride can be used in the synthesis of polymers, such as polyamides and polyurethanes. Finally, it can be used in the synthesis of other biologically active compounds, such as antibiotics and antifungal drugs.

Synthesis Methods

1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride hydrochloride can be synthesized by several methods, including the reaction of pyrimidine-4-carboxylic acid with pyrrolidine-3-carboxylic acid in aqueous hydrochloric acid. The reaction is carried out at room temperature and produces this compound hydrochloride in high yields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride involves the reaction of pyrimidine-4-carboxylic acid with pyrrolidine in the presence of a coupling agent to form the desired product. The carboxylic acid group on the pyrimidine ring is activated by the coupling agent, allowing it to react with the amine group on the pyrrolidine ring. The resulting intermediate is then hydrolyzed to form the final product in the form of its hydrochloride salt.", "Starting Materials": [ "Pyrimidine-4-carboxylic acid", "Pyrrolidine", "Coupling agent (e.g. EDC, HOBt, DIC)" ], "Reaction": [ "Step 1: Dissolve pyrimidine-4-carboxylic acid and pyrrolidine in a suitable solvent (e.g. DMF, DMSO) and add the coupling agent.", "Step 2: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 3: Quench the reaction by adding water and adjust the pH to acidic using hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Concentrate the organic layer and precipitate the product as its hydrochloride salt by adding hydrochloric acid in a suitable solvent (e.g. ethanol).", "Step 6: Collect the product by filtration and dry under vacuum." ] }

2758000-25-6

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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